1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea
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Overview
Description
- Thioureas are known for their diverse biological activities, including potential as enzyme inhibitors, anticancer agents, and antioxidants.
1-Benzyl-3-phenyl-1-[4-(propan-2-yl)benzyl]thiourea: is a chemical compound with the linear formula . It belongs to the class of thioureas and features a benzyl group, a phenyl group, and a propan-2-yl (isopropyl) group attached to the central thiourea moiety.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it can be synthesized through various methods, such as condensation reactions involving benzylamines and phenylisothiocyanate.
- Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Oxidation: Thioureas can undergo oxidation to form disulfides.
Substitution: The benzyl and phenyl groups can be substituted under appropriate conditions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation) and alkyl halides (for substitution) may be employed.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Scientific Research Applications
Medicinal Chemistry: Researchers have explored thioureas as potential acetylcholinesterase (AChE) inhibitors, similar to donepezil (used in Alzheimer’s disease treatment).
Anticancer Properties: Some derivatives exhibit strong cytotoxicity against human cancer cell lines.
Other Biological Activities: Further studies are needed to explore its potential in other areas, such as antimicrobial or anti-inflammatory effects.
Mechanism of Action
- The exact mechanism remains elusive, but AChE inhibition could contribute to cognitive enhancement.
- Investigating its interactions with molecular targets and pathways would provide valuable insights.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds. exploring related thioureas and comparing their properties could highlight its uniqueness.
Remember that this compound’s full potential awaits further research, and its applications may extend beyond what we currently know
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- 1-BENZYL-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich
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- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous …
Properties
Molecular Formula |
C24H26N2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-benzyl-3-phenyl-1-[(4-propan-2-ylphenyl)methyl]thiourea |
InChI |
InChI=1S/C24H26N2S/c1-19(2)22-15-13-21(14-16-22)18-26(17-20-9-5-3-6-10-20)24(27)25-23-11-7-4-8-12-23/h3-16,19H,17-18H2,1-2H3,(H,25,27) |
InChI Key |
LAMICQSYWUVHKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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